molecular formula C11H13Cl2N3O2 B14901983 n-Cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide

n-Cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide

Cat. No.: B14901983
M. Wt: 290.14 g/mol
InChI Key: LGJKVXCSHWOXMO-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound designed for research purposes, featuring a dichloropyridazinone core linked to a cyclopentyl acetamide group. Its structure is related to a class of compounds identified as potent inhibitors of the protein arginine methyltransferase 5 (PRMT5) through a unique, non-catalytic site mechanism . This compound is of significant interest in oncology research, particularly in the context of cancers with a deleted MTAP gene (e.g., certain glioblastomas and pancreatic cancers) . Its proposed mechanism of action involves targeting the PRMT5 Binding Motif (PBM) interface, thereby competitively inhibiting the interaction between PRMT5 and its substrate adaptor proteins like RIOK1 and pICln . This disruption can selectively impede certain PRMT5 functions and reduce the methylation of specific substrates, offering a potential research tool to achieve synthetic lethality in MTAP-deleted cancer cells while potentially sparing healthy cells . The dichloropyridazinone acetamide scaffold is recognized for its capability to form a covalent bond with a cysteine residue (Cys278) on PRMT5, leading to sustained target engagement in cellular environments . Researchers can utilize this compound to selectively probe PBM-dependent PRMT5 activities and investigate novel therapeutic strategies. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13Cl2N3O2

Molecular Weight

290.14 g/mol

IUPAC Name

N-cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C11H13Cl2N3O2/c12-8-5-14-16(11(18)10(8)13)6-9(17)15-7-3-1-2-4-7/h5,7H,1-4,6H2,(H,15,17)

InChI Key

LGJKVXCSHWOXMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopentyl group introduces a compact, lipophilic substituent compared to bulkier aryl sulfonamides in analogs (e.g., Compound 6, 15). This may enhance membrane permeability but reduce polar interactions with PRMT5’s substrate-binding pocket.
  • Sulfonamide-containing analogs (Compounds 2, 6, 10, 15) feature hydrogen-bond donors/acceptors critical for binding to PRMT5’s substrate adaptor proteins, a feature absent in the cyclopentyl derivative.

Physicochemical and Spectral Properties

Compound HRMS (ESI/Q-TOF) [M+H]+ 1H NMR Highlights (DMSO-d6) Solubility Inference
Target Not reported Expected signals: Cyclopentyl protons (δ 1.5–2.0 ppm, multiplet), pyridazinyl NH (δ ~10.6 ppm) Low aqueous solubility
Compound 2 () 419.0347 (Calcd), 419.0345 (Found) δ 10.67–10.62 (amide NH), 8.30 (pyridazinyl H), 2.73 (s, 6H, azepane CH2) Moderate (polar sulfonamide)
Compound 6 () 482.0456 (Calcd), 482.0447 (Found) δ 8.87–8.77 (pyridinyl H), 3.61 (q, pyridin-2-yl ethyl CH2), 2.29 (s, methyl group) Low (hydrophobic aryl)

Key Observations :

  • The cyclopentyl derivative lacks the sulfonamide group’s ionizable sulfonyl moiety, likely reducing water solubility compared to Compounds 2 and 6.
  • NMR data for analogs confirm the integrity of the pyridazinyl core (δ ~8.30 ppm for aromatic protons) and amide NH (δ ~10.6 ppm).

Q & A

Q. What are the optimized synthetic routes for preparing n-cyclopentyl-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid and cyclopentylamine. A typical protocol involves activating the carboxylic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60°C, followed by reaction with the amine in the presence of triethylamine (TEA) as a base . Purification is achieved via prep-HPLC, yielding the product as a white solid (79% yield). Alternative routes may use coupling agents like HATU or EDCI for milder conditions .

Q. Table 1: Key Reaction Parameters

ReactantSolventTemperatureCatalyst/BaseYield
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetic acidTHF60°CTEA79%
CyclopentylamineDCM25°CEDCI/DMAP65–70% (hypothetical extrapolation)

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural validation relies on LCMS (retention time: ~3.22 min; [M+H]⁺ observed at m/z 459.0205 vs. calculated 459.0660) and ¹H NMR (DMSO-d₆, δ 8.30–4.99 ppm for pyridazine and acetamide protons) . Discrepancies in HRMS data (e.g., 0.0455 mass error) may arise from isotopic impurities or ion suppression, necessitating orthogonal techniques like ¹³C NMR or X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies between calculated and observed HRMS values (e.g., m/z 459.0205 vs. 459.0660 ) may indicate incomplete purification or salt forms. To address this:
  • Perform ion-exchange chromatography to isolate free base vs. hydrochloride salts.
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in aromatic regions .
  • Cross-validate with FT-IR to detect residual solvents (e.g., THF or DMF) that may skew mass data .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

  • Methodological Answer : Key factors include:
  • Solvent selection : THF or DCM minimizes byproduct formation vs. polar aprotic solvents like DMF .
  • Temperature control : Slow addition of amines at 0°C reduces exothermic side reactions (e.g., hydrolysis of activated acid intermediates) .
  • Catalyst tuning : Substituents on the pyridazine ring (e.g., 4,5-dichloro groups) increase electrophilicity, but steric hindrance from the cyclopentyl group may require longer reaction times (12–24 hr) .

Q. Table 2: Yield Optimization Case Study

EntryScale (mmol)SolventTime (hr)Yield
10.3THF0.579%
210DCM2468%

Q. How does the electronic nature of the pyridazine ring influence reactivity in downstream modifications?

  • Methodological Answer : The 4,5-dichloro-6-oxopyridazine moiety is electron-deficient, enabling nucleophilic aromatic substitution (SNAr) at the 3-position. For example:
  • Sulfonylation : React with sulfonyl chlorides (e.g., N,N-dimethylsulfamoyl chloride) in THF/TEA to introduce sulfonamide groups (25% yield ).
  • Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, though steric bulk from the cyclopentyl group may require bulky ligands (e.g., SPhos) .

Data Contradiction Analysis

Q. Why do reported yields vary for analogous compounds with similar substituents?

  • Methodological Answer : Variations arise from:
  • Steric effects : Bulky substituents (e.g., 4-methylphenyl vs. cyclopentyl) hinder amine coupling, reducing yields by 10–15% .
  • Purification challenges : Hydrophobic derivatives (logP > 3) may precipitate prematurely, requiring gradient HPLC with acetonitrile/water (0.1% formic acid) .
  • Salt formation : Hydrochloride salts (common in final products) can inflate mass yields but complicate stoichiometric calculations .

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